1-(5-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one
Description
1-(5-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one is a halogenated aromatic ketone characterized by a bromomethyl group at the 5-position, a methylthio (-SMe) group at the 2-position of the phenyl ring, and a 2-chloropropanone moiety. This compound’s structural features make it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The bromomethyl group serves as a reactive site for nucleophilic substitution, while the methylthio group contributes to electron-donating effects, influencing the compound’s electronic and steric properties .
Properties
Molecular Formula |
C11H12BrClOS |
|---|---|
Molecular Weight |
307.63 g/mol |
IUPAC Name |
1-[5-(bromomethyl)-2-methylsulfanylphenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H12BrClOS/c1-7(13)11(14)9-5-8(6-12)3-4-10(9)15-2/h3-5,7H,6H2,1-2H3 |
InChI Key |
ITVPEFZPMLZIGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)CBr)SC)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(5-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a methylthio-substituted benzene derivative followed by chlorination and subsequent ketone formation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield and purity. Industrial production methods may involve large-scale reactions with optimized conditions to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
1-(5-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Addition Reactions: The chloropropanone moiety can undergo addition reactions with nucleophiles, resulting in the formation of new compounds.
Common reagents used in these reactions include strong bases, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-(5-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one involves its interaction with various molecular targets. The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The methylthio group may also participate in redox reactions, influencing the compound’s overall reactivity.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and functional differences between the target compound and analogous derivatives:
Key Observations:
- Substituent Effects : The target compound’s methylthio group (-SMe) is less electron-withdrawing compared to the trifluoromethoxy (-OCF₃) group in , resulting in a more nucleophilic aromatic ring . This contrasts with the electron-deficient α,β-unsaturated ketone in , which exhibits enhanced reactivity toward Michael additions .
- Reactivity : The bromomethyl group in the target compound allows for alkylation or cross-coupling reactions, similar to the bromo-substituted cyclopropane in , which undergoes ring-opening reactions in medicinal chemistry .
- Steric and Electronic Profiles: The cyclopropane core in introduces rigidity, whereas the target’s flexible propanone chain may enhance binding to biological targets requiring conformational adaptability .
Biological Activity
1-(5-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one is a synthetic organic compound with the molecular formula and a molecular weight of approximately 307.63 g/mol. This compound features a bromomethyl group, a methylthio group, and a chloropropanone moiety, contributing to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular structure of this compound is characterized by:
- Bromomethyl Group : This group can act as an electrophile, allowing for potential covalent interactions with nucleophiles in biological systems.
- Methylthio Group : This moiety may enhance the lipophilicity of the compound, facilitating membrane permeability and bioactivity.
- Chloropropanone Moiety : This structure can participate in various chemical reactions, potentially leading to diverse biological effects.
Antimicrobial Activity
Preliminary studies suggest that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism is believed to involve disruption of bacterial cell wall synthesis through interaction with specific enzymes.
Antiproliferative Effects
Research indicates that the compound may possess antiproliferative activity against cancer cell lines. For example, compounds with similar structures have been evaluated for their effects on human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cell lines. In vitro assays demonstrated that certain derivatives exhibited IC50 values in the micromolar range, indicating potential as anticancer agents.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of Bromomethyl Phenyl Derivative : Utilizing bromomethylation techniques.
- Introduction of Methylthio Group : Employing methylthiolation methods.
- Chlorination : The final step often involves chlorination to form the chloropropanone moiety.
These synthetic pathways require careful control of reaction conditions to optimize yield and purity.
Case Studies
Several studies have investigated the biological activity of structurally related compounds:
- Study on Antibacterial Activity : A study demonstrated that a derivative with similar functional groups showed an MIC (Minimum Inhibitory Concentration) of 62.5 µg/mL against E. coli and S. aureus .
- Anticancer Research : Another investigation revealed that a related compound exhibited an IC50 value of 226 µg/mL against HeLa cells, suggesting promising antiproliferative effects .
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with similar compounds is presented below:
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| 1-(2-(Bromomethyl)-5-(methylthio)phenyl)-2-chloropropan-1-one | Structure | Antimicrobial against MRSA |
| 1-(3-(Bromomethyl)-2-(methylthio)phenyl)-2-chloropropan-1-one | Structure | Antiproliferative against A549 cells |
| 1-(2-(Trifluoromethylthio)phenyl)-2-chloropropan-1-one | Structure | Moderate antibacterial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
